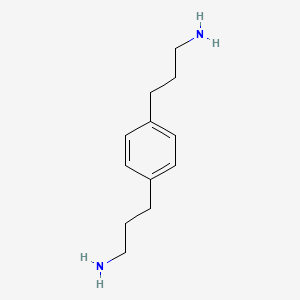

1,4-Benzenedipropanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

3-[4-(3-aminopropyl)phenyl]propan-1-amine |

InChI |

InChI=1S/C12H20N2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10,13-14H2 |

InChI Key |

UCIIMVLFNCETFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCN)CCCN |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 1,4 Benzenedipropanamine

Established Synthetic Pathways for 1,4-Benzenedipropanamine

Traditional methods for the synthesis of this compound primarily rely on the reduction of corresponding functional groups. These pathways are well-documented and offer reliable routes to the target molecule.

Catalytic Hydrogenation Routes from Corresponding Dicarboxylic Acid Derivatives

The catalytic hydrogenation of 1,4-benzenedipropanoic acid derivatives, such as the diacid or its esters, represents a direct approach to this compound. This method involves the reduction of the carboxylic acid or ester functionalities to primary amines in the presence of a suitable catalyst and a hydrogen source. While specific literature on the direct hydrogenation of 1,4-phenylenedipropionic acid to the corresponding diamine is not abundant, general methodologies for the reduction of dicarboxylic acids to diamines are applicable. Ruthenium-based catalysts are often employed for the hydrogenation of both aromatic rings and carboxylic groups.

The reaction typically proceeds under high pressure and temperature. The choice of catalyst and solvent system is crucial to achieve high yields and selectivity, minimizing the formation of byproducts such as amino alcohols or cyclic compounds.

Table 1: General Conditions for Catalytic Hydrogenation of Dicarboxylic Acid Derivatives

| Parameter | Condition |

| Catalyst | Ruthenium on a support (e.g., Al₂O₃, C) |

| Hydrogen Pressure | 50-150 atm |

| Temperature | 100-200 °C |

| Solvent | Dioxane, Tetrahydrofuran (THF) |

| Substrate | 1,4-Benzenedipropanoic acid or its diester |

Note: The conditions presented are general and would require optimization for the specific synthesis of this compound.

Reduction of Dinitrile Precursors

A more common and often higher-yielding route to this compound involves the reduction of a dinitrile precursor, 1,4-bis(2-cyanoethyl)benzene. This method benefits from the relative ease of preparing the dinitrile and the efficiency of nitrile reduction.

The synthesis of the dinitrile precursor can be achieved through the reaction of 1,4-bis(chloromethyl)benzene (B146612) with a cyanide source, such as sodium or potassium cyanide. The subsequent reduction of the dinitrile to the diamine is typically accomplished through catalytic hydrogenation.

Raney nickel is a widely used and effective catalyst for the hydrogenation of nitriles to primary amines. wikipedia.orgpreciouscatalyst.com The reaction is generally carried out in a solvent like ethanol (B145695) or methanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary and tertiary amine byproducts. The hydrogenation proceeds under a hydrogen atmosphere, with pressure and temperature being key parameters to control the reaction rate and selectivity.

A process for the preparation of N-alkylbis(3-aminopropyl)amines, which are structurally similar to the target molecule, involves the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines over Raney nickel. This suggests that similar conditions could be effectively applied to the synthesis of this compound.

Table 2: Typical Conditions for the Reduction of 1,4-bis(2-cyanoethyl)benzene

| Parameter | Condition |

| Catalyst | Raney Nickel |

| Hydrogen Pressure | 50-100 atm |

| Temperature | 80-120 °C |

| Solvent | Methanolic Ammonia, Ethanolic Ammonia |

| Substrate | 1,4-bis(2-cyanoethyl)benzene |

Note: The conditions are based on analogous nitrile reductions and would need to be optimized for this specific transformation.

Exploration of Alternative Synthetic Strategies

Beyond the classical reduction methods, modern synthetic organic chemistry offers alternative strategies that could be applied to the synthesis of this compound. These methods often provide milder reaction conditions and greater functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions in Diamine Synthesis

Transition metal-catalyzed cross-coupling reactions, particularly those involving palladium, rhodium, and nickel, have become powerful tools for the formation of carbon-nitrogen bonds. nih.govresearchgate.netyoutube.com These methods could potentially be adapted for the synthesis of this compound from a suitable dihaloaromatic precursor, such as 1,4-dibromo- or 1,4-diiodobenzene, and an appropriate aminating agent.

For instance, a palladium-catalyzed amination of aryl halides with aqueous ammonia has been developed, offering a convenient route to primary arylamines. nih.govnih.gov Rhodium-catalyzed amination of aryl bromides has also been reported to proceed under mild conditions with a broad substrate scope. nih.gov These methodologies could theoretically be applied in a double amination reaction to construct the 1,4-benzenediamine core, followed by functionalization of the amino groups to introduce the propanamine side chains. However, controlling the selectivity to achieve the desired diamine without polymerization or side reactions would be a significant challenge.

Multi-component Reaction Approaches for Benzenediamine Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to organic synthesis. researchgate.net While a direct multi-component synthesis of this compound is not established, MCRs could be envisioned for the construction of the core 1,4-disubstituted benzene (B151609) ring with functionalities that can be subsequently converted to the propanamine chains.

For example, certain MCRs allow for the synthesis of polysubstituted benzene derivatives. By carefully choosing the starting materials, it might be possible to introduce precursors to the propylamino groups at the 1 and 4 positions of the benzene ring in a single step. This approach would represent a highly convergent and innovative route to the target molecule.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For the established synthetic pathways, particularly the reduction of dinitrile precursors, the optimization of reaction conditions is critical for maximizing the yield of the desired primary diamine and minimizing the formation of impurities.

Several factors influence the outcome of the catalytic hydrogenation of aromatic dinitriles:

Catalyst Choice and Loading: While Raney nickel is a common choice, other catalysts such as rhodium on alumina (B75360) (Rh/Al₂O₃) or palladium on carbon (Pd/C) could also be effective. researchgate.net The catalyst loading is a crucial parameter; a higher loading can increase the reaction rate but may also lead to over-reduction or side reactions.

Solvent System: The use of alcoholic ammonia (methanolic or ethanolic) is a well-established technique to suppress the formation of secondary and tertiary amines by promoting the formation of the primary amine. researchgate.net The concentration of ammonia can be tuned to optimize selectivity.

Hydrogen Pressure: Higher hydrogen pressure generally increases the rate of hydrogenation. However, excessively high pressures might not always lead to better selectivity and can be a safety concern.

Temperature: The reaction temperature affects the reaction rate. An optimal temperature must be found to ensure a reasonable reaction time without promoting side reactions like hydrogenolysis or polymerization.

Substrate Purity: The purity of the starting dinitrile is important, as impurities can poison the catalyst and lead to lower yields and the formation of undesired byproducts.

Table 3: Parameters for Optimization of Dinitrile Reduction

| Parameter | Range for Optimization | Expected Outcome of Optimization |

| Catalyst Loading | 5-20 wt% | Increased rate of reaction |

| Ammonia Concentration | 5-15% in alcohol | Increased selectivity for primary amine |

| Hydrogen Pressure | 30-150 atm | Faster reaction times |

| Temperature | 60-150 °C | Balance between reaction rate and selectivity |

By systematically varying these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Catalyst Systems and Ligand Design

The selection of an appropriate catalyst is the cornerstone of an effective hydrogenation process for the synthesis of this compound. Research has predominantly focused on transition metal-based heterogeneous catalysts, with Raney Nickel and supported noble metal catalysts, particularly Rhodium on alumina (Rh/Al₂O₃), demonstrating considerable efficacy in the reduction of nitriles to primary amines.

Rhodium on alumina (Rh/Al₂O₃) has emerged as a highly effective catalyst for the hydrogenation of aromatic nitriles. Studies on the hydrogenation of isophthalonitrile, an aromatic dinitrile, over a 5% Rh/Al₂O₃ catalyst have reported impressive results, with a conversion of 96% and a yield of 94% for the corresponding diamine. bme.hu This high selectivity is a key advantage, minimizing the formation of undesirable byproducts. The performance of supported rhodium catalysts can be further tuned by the choice of support material and the dispersion of the metal particles.

The design of ligands, particularly in homogeneous catalysis, plays a crucial role in modifying the activity and selectivity of metal catalysts. While heterogeneous catalysis is more common for this type of transformation, the principles of ligand design offer insights into catalyst-substrate interactions. For rhodium-catalyzed hydrogenations, phosphine-based ligands can influence the electronic and steric environment of the metal center, thereby affecting the coordination of the nitrile group and the subsequent reduction pathway. The development of ligand-modified heterogeneous catalysts, where organic ligands are anchored to the support material, is an area of ongoing research aimed at combining the selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

| Catalyst System | Substrate | Conversion (%) | Yield/Selectivity (%) | Reference |

| 5% Rh/Al₂O₃ | Isophthalonitrile | 96 | 94 (Yield) | bme.hu |

| Raney®-Ni | Succinonitrile | - | 95 (Selectivity to aminonitrile) | bme.hu |

| Raney®-Ni | Glutaronitrile | - | 90 (Selectivity to aminonitrile) | bme.hu |

| Raney®-Ni | Adiponitrile | - | 70 (Selectivity to aminonitrile) | bme.hu |

Solvent Effects and Temperature Control

The reaction environment, specifically the choice of solvent and the control of temperature, exerts a significant influence on the outcome of the catalytic hydrogenation of 1,4-bis(2-cyanoethyl)benzene.

Temperature Control: Temperature is a critical parameter that directly affects the rate of reaction and the selectivity towards the desired product. Generally, an increase in temperature leads to an increase in the reaction rate. However, excessively high temperatures can promote side reactions, such as the formation of secondary and tertiary amines, as well as decomposition of the product. Therefore, optimizing the reaction temperature is crucial for maximizing the yield of this compound while minimizing the formation of impurities. In the hydrogenation of adiponitrile, a process analogous to the synthesis of this compound, it has been observed that both temperature and pressure positively influence the conversion and selectivity. researchgate.net Careful control of the temperature profile within the reactor is essential for achieving high selectivity and preventing catalyst deactivation.

Iii. Advanced Spectroscopic and Analytical Characterization of 1,4 Benzenedipropanamine

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for the precise determination of the molecular architecture of 1,4-Benzenedipropanamine. These methods allow for the detailed mapping of the carbon skeleton and the identification of the attached protons and heteroatoms.

NMR spectroscopy is a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for determining the basic structural connectivity of this compound.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms. Due to the symmetry of the 1,4-disubstituted benzene (B151609) ring, the spectrum is expected to be relatively simple. The aromatic protons, being chemically equivalent, would theoretically produce a singlet. The protons of the propyl chains will exhibit distinct signals corresponding to the methylene (B1212753) groups adjacent to the benzene ring, the central methylene groups, and the methylene groups adjacent to the amine functions. The amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent.

The ¹³C NMR spectrum , often recorded with proton decoupling, reveals the number of chemically non-equivalent carbon atoms. For this compound, due to its symmetry, four distinct signals are anticipated: two for the aromatic carbons (one for the substituted carbons and one for the unsubstituted carbons) and two for the propyl chain carbons. The chemical shifts are influenced by the electronic environment of each carbon atom.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.10 | ~129.0 |

| Aromatic C (ipso) | - | ~139.0 |

| -CH₂- (benzylic) | ~2.60 | ~35.0 |

| -CH₂- | ~1.80 | ~33.0 |

| -CH₂-NH₂ | ~2.70 | ~42.0 |

| -NH₂ | Variable (broad) | - |

Note: These are predicted values and may vary slightly from experimental data.

Two-dimensional NMR techniques are crucial for establishing unambiguous correlations between different nuclei, thereby confirming the complete atomic connectivity of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent methylene protons of the propyl chains, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. The HSQC spectrum of this compound would link the proton signals of the aromatic ring and the methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. HMBC is instrumental in connecting the different fragments of the molecule. For instance, it would show correlations from the benzylic protons to the ipso- and ortho-aromatic carbons, and from the aromatic protons to the benzylic carbons, thus confirming the attachment of the propyl chains to the benzene ring.

Expected 2D NMR Correlations for this compound:

| Experiment | Correlating Protons | Correlated Nuclei |

| COSY | -CH₂- (benzylic) | -CH₂- |

| -CH₂- | -CH₂-NH₂ | |

| HSQC | Aromatic CH | Aromatic C |

| -CH₂- (benzylic) | -CH₂- C (benzylic) | |

| -CH₂- | -CH₂- C | |

| -CH₂-NH₂ | -CH₂- C (amino) | |

| HMBC | Aromatic CH | Aromatic C (ipso), -CH₂- C (benzylic) |

| -CH₂- (benzylic) | Aromatic C (ipso), Aromatic C (ortho), -CH₂- C |

While ¹H and ¹³C NMR are standard, heteronuclear NMR techniques like ¹⁵N NMR can provide direct information about the nitrogen atoms of the amine functional groups. Nitrogen-15 has a low natural abundance (0.37%) and a low gyromagnetic ratio, which makes direct detection challenging. However, indirect detection methods, such as HMBC or HSQC experiments optimized for ¹⁵N, can be employed. The chemical shift of the nitrogen in the primary amine groups of this compound would be expected to fall within the typical range for aliphatic amines.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₂H₂₀N₂), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula.

Calculated Exact Masses for this compound:

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₂H₂₀N₂ | 192.1626 |

| [M+H]⁺ | C₁₂H₂₁N₂ | 193.1705 |

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aliphatic amines like this compound, a characteristic fragmentation is the alpha-cleavage , which involves the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium cation. In the case of this compound, this would lead to a prominent peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. Another likely fragmentation pathway involves the benzylic cleavage, leading to the formation of a tropylium-like ion or other resonance-stabilized fragments.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the molecular structure of this compound by analyzing the fragmentation patterns of a selected precursor ion. In a typical experiment, the molecule is first ionized, commonly forming a protonated molecular ion [M+H]⁺ in positive ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

The fragmentation of this compound is expected to be dominated by cleavages at the bonds alpha to the nitrogen atoms and at the benzylic positions, due to the stability of the resulting fragments. libretexts.orgmiamioh.edu The primary amine groups are preferential sites for protonation. The subsequent fragmentation provides a unique fingerprint for the molecule's structure.

Expected Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine group is a common pathway for aliphatic amines. miamioh.edu This would result in the loss of an ethyl group, leading to a stable iminium ion.

Benzylic Cleavage: The bond between the benzene ring and the propanamine side chain can cleave, leading to the formation of a stable tropylium-like ion or a protonated aminopropyl radical.

Loss of Ammonia (B1221849): Neutral loss of ammonia (NH₃) from the protonated molecular ion is another possible fragmentation pathway.

These fragmentation patterns allow for the unambiguous confirmation of the compound's structure by correlating the observed product ions with theoretically derived fragments. nih.gov

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 193.17 [M+H]⁺ | 176.14 | NH₃ (Ammonia) | Loss of ammonia from the propanamine side chain |

| 193.17 [M+H]⁺ | 119.09 | C₃H₈N (Propylamine) | Benzylic cleavage with charge retention on the substituted ring |

| 193.17 [M+H]⁺ | 105.07 | C₄H₁₀N₂ (Aminobutyl) | Cleavage of the propyl chain |

| 193.17 [M+H]⁺ | 74.08 | C₇H₇ (Toluene) | Benzylic cleavage with charge retention on the propanamine fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These methods are complementary and provide a characteristic "fingerprint" of the molecule's vibrational modes. scitepress.orgpaint.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key expected absorptions for this compound include N-H stretching and bending vibrations from the primary amine groups, C-H stretching from both the aromatic ring and the aliphatic side chains, and C=C stretching from the benzene ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. currentseparations.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the symmetric breathing mode of the benzene ring and the C-C backbone stretches. The para-substitution pattern of the benzene ring gives rise to a characteristic set of bands. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Assignment |

|---|---|---|---|

| N-H Stretch | 3400-3250 | IR (strong), Raman (weak) | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100-3000 | IR (medium), Raman (strong) | Benzene Ring |

| Aliphatic C-H Stretch | 3000-2850 | IR (strong), Raman (strong) | Propyl Side Chains |

| N-H Bend (Scissoring) | 1650-1580 | IR (medium-strong) | Primary Amine (-NH₂) |

| Aromatic C=C Stretch | 1600-1450 | IR (medium), Raman (strong) | Benzene Ring |

| Ring Breathing Mode | ~1000 | Raman (strong) | Para-substituted Benzene nih.gov |

| Out-of-Plane C-H Bend | 850-800 | IR (strong) | Para-disubstituted Benzene |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide detailed information on bond lengths, bond angles, and torsional angles of this compound. Furthermore, it elucidates the packing of molecules in the crystal lattice and reveals intermolecular interactions, such as hydrogen bonding involving the primary amine groups, which dictate the material's bulk properties. nih.gov

While a specific crystal structure for this compound is not widely available in open literature, a hypothetical analysis would yield key structural parameters. The presence of flexible propanamine side chains suggests that multiple conformations could be possible in the solid state. Hydrogen bonds between the amine groups of adjacent molecules would likely play a significant role in the crystal packing.

| Crystallographic Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The fundamental repeating unit of the crystal lattice |

| Space Group | The symmetry elements of the crystal structure |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell |

| Bond Lengths and Angles | Confirmation of the molecular connectivity and geometry |

| Intermolecular Interactions | Details on hydrogen bonding and van der Waals forces |

Electron Diffraction (MicroED) for Nanocrystalline Samples

For samples of this compound that fail to yield single crystals large enough for conventional X-ray diffraction, microcrystal electron diffraction (MicroED) offers a powerful alternative. nih.gov This cryogenic electron microscopy (cryo-EM) technique can determine high-resolution atomic structures from nanocrystals, which are often intractable by other methods. nih.gov

MicroED uses an electron beam to obtain diffraction data from continuously rotating nanocrystals. nih.gov The resulting data is processed using software similar to that used for X-ray crystallography to generate a three-dimensional atomic model. This would provide the same detailed structural information as X-ray crystallography, including bond lengths, angles, and solid-state conformation, but from vastly smaller crystals. nih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from impurities or other components in a mixture, as well as for quantifying its purity. Coupling chromatography with mass spectrometry provides a highly sensitive and selective analytical approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. unar.ac.idjmchemsci.com For the analysis of this compound, derivatization may be necessary to improve its chromatographic behavior. Primary amines can exhibit poor peak shape and column interactions; derivatizing them, for instance through acylation, converts them into less polar and more volatile compounds suitable for GC analysis. researchgate.net

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each component. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint, allowing for confident identification and purity assessment. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | DB-5ms or similar non-polar capillary column | Separation of analytes based on boiling point |

| Injector Temperature | 250-280 °C | Ensures complete vaporization of the sample |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | Elutes compounds with a wide range of boiling points |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized method for creating reproducible fragment patterns |

| MS Detector | Quadrupole or Ion Trap | Mass analysis of eluting compounds |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem MS (LC-MS/MS), is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound. nih.govkuleuven.be This technique avoids the need for derivatization and offers high sensitivity and selectivity. researchgate.net

The compound is typically separated using reversed-phase liquid chromatography. The mobile phase conditions are optimized to achieve good retention and peak shape. After separation, the eluent is introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. shimadzu.com

For enhanced specificity and quantitative accuracy, tandem mass spectrometry is employed in Multiple Reaction Monitoring (MRM) mode. researchgate.net In this mode, a specific precursor ion ([M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. This highly selective process minimizes background interference and allows for accurate quantification even in complex matrices. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | C18 reversed-phase column | Separation of polar analytes |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with an additive (e.g., formic acid) | Controls retention and improves ionization nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates protonated molecular ions [M+H]⁺ |

| MS Analysis Mode | Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode | Provides high selectivity and sensitivity for quantification researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection and Structural Insights

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for a particular analytical technique. For this compound, derivatization of its primary amine functionalities is crucial for overcoming analytical challenges such as high polarity, low volatility, and poor chromatographic performance, thereby enhancing detection sensitivity and enabling more detailed structural elucidation. The main strategies involve alkylation, acylation, and silylation of the amine groups.

Alkylation Derivatization of Amine Functionalities

Alkylation involves the introduction of an alkyl group into a molecule, replacing an active hydrogen atom on the amine groups (-NH2) of this compound. This process reduces the polarity and increases the volatility of the molecule, making it more amenable to analysis by gas chromatography (GC). nih.gov The resulting N-alkylated derivatives typically exhibit improved peak shapes and reduced tailing in GC analysis.

Common alkylating reagents for primary amines include alkyl chloroformates, such as methyl chloroformate (MCF). nih.govresearchgate.net The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. This method is advantageous as it can be performed rapidly without the need for heating or strictly anhydrous conditions. nih.gov The resulting derivatives are often easily separated from the reaction mixture, which helps to minimize damage to the GC column. nih.gov For a diamine like this compound, the reaction would proceed to form a di-alkylated product.

The choice of alkylating agent can influence the fragmentation patterns in mass spectrometry (MS), providing additional structural information. researchgate.net Alkylation has been shown to be a preferable derivatization method for polyfunctional amines in some metabolomics studies due to the better stability and reproducibility of the derivatives compared to silylation. nih.govresearchgate.net

| Reagent Class | Example Reagent | Primary Application | Key Analytical Improvements |

|---|---|---|---|

| Alkyl Chloroformates | Methyl Chloroformate (MCF) | GC-MS | Increases volatility; Improves chromatographic peak shape; Produces stable derivatives. nih.govresearchgate.net |

| Alkyl Halides | Iodomethane | GC-MS | Reduces polarity; Can be used for exhaustive methylation to form quaternary ammonium (B1175870) salts. |

Acylation Derivatization for Spectroscopic Tagging

Acylation is a widely used technique for derivatizing primary and secondary amines by introducing an acyl group (-COR). researchgate.net This method is highly effective for this compound as it converts the polar amine groups into less polar and more stable amide derivatives. researchgate.netnih.gov Acylation is particularly valuable for enhancing detection in both gas and liquid chromatography. researchgate.net

Perfluoroacyl reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are frequently employed. researchgate.netsigmaaldrich.com These reagents introduce halogenated groups into the molecule, which significantly enhances the response of an electron capture detector (ECD), a highly sensitive detector used in GC. sigmaaldrich.comthomassci.com The resulting derivatives are stable and volatile, making them ideal for GC-MS analysis. sigmaaldrich.comsigmaaldrich.com For example, TFAA reacts with amines to form stable trifluoroacetyl derivatives, a process often used in the confirmation testing for various amines. sigmaaldrich.comh-brs.de The reaction is typically fast and can be promoted by the addition of a base or catalyst. sigmaaldrich.comsigmaaldrich.com

Another class of acylating agents includes aroyl chlorides like benzoyl chloride and pentafluorobenzoyl chloride (PFBCl). nih.govnih.govnsf.gov Benzoyl chloride derivatization introduces a chromophore, enabling or enhancing detection by UV-Vis spectroscopy in high-performance liquid chromatography (HPLC). nsf.govnih.gov PFBCl derivatization is useful for sensitive detection in GC-MS, particularly with negative ion chemical ionization (NICI), due to the electron-capturing properties of the pentafluorobenzoyl group. nih.govnih.gov

| Reagent | Abbreviation | Primary Application | Spectroscopic/Analytical Advantage |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | GC-ECD, GC-MS | Forms highly volatile and stable derivatives; Enhances ECD response significantly. sigmaaldrich.comsigmaaldrich.comh-brs.de |

| Pentafluorobenzoyl Chloride | PFBCl | GC-ECD, GC-NICI-MS | Creates derivatives with excellent electron-capturing properties for high sensitivity detection. nih.govnih.gov |

| Benzoyl Chloride | BzCl | HPLC-UV | Introduces a benzoyl chromophore for strong UV absorbance, enabling sensitive HPLC detection. nsf.gov |

| Acetic Anhydride | - | GC-MS | Forms stable acetyl derivatives, useful for general-purpose analysis of amines. nih.gov |

Silylation Derivatization for Volatility and Stability Modification

Silylation is one of the most common derivatization techniques in chemical analysis, particularly for GC. sigmaaldrich.comaliyuncs.com It involves replacing the active hydrogen atoms in the amine groups of this compound with a trimethylsilyl (B98337) (TMS) group. aliyuncs.com This process dramatically reduces the molecule's polarity and intermolecular hydrogen bonding, leading to a significant increase in volatility and thermal stability. sigmaaldrich.comnih.govresearchgate.net

A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most powerful and widely used. thomassci.comsigmaaldrich.com BSTFA is highly reactive and its byproducts are volatile, which minimizes interference in the chromatogram. sigmaaldrich.comaliyuncs.com The reactivity of silylating agents can be enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS). thomassci.comaliyuncs.com The combination of BSTFA with TMCS is effective for derivatizing compounds that are difficult to silylate, including some secondary amines and sterically hindered functional groups. thomassci.comaliyuncs.com

The ease of silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.comresearchgate.net For amines, primary amines are more reactive than secondary amines. sigmaaldrich.com The resulting TMS derivatives of this compound would be significantly more volatile and less polar than the parent compound, leading to excellent peak shapes and resolution in GC analysis. aliyuncs.com

| Reagent | Abbreviation | Key Features | Primary Application |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful TMS donor; Volatile byproducts cause minimal interference. sigmaaldrich.comaliyuncs.com | GC-MS analysis of a wide range of polar compounds, including amines. thomassci.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile of the TMS-acetamide reagents. youtube.com | GC-MS, especially in metabolomics for analyzing amino acids and other metabolites. youtube.com |

| Trimethylchlorosilane | TMCS | Used as a catalyst to increase the reactivity of other silylating reagents like BSTFA. thomassci.comaliyuncs.com | Added to silylating mixtures (e.g., 1-10%) for derivatizing hindered or less reactive groups. researchgate.net |

V. Applications of 1,4 Benzenedipropanamine in Polymer Science

Design and Fabrication of Functional Polymeric Materials

Engineering of Two-Dimensional Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. The synthesis of COFs typically involves reversible reactions between multitopic building blocks. While various diamines are employed in the formation of imine-linked or other types of COFs, specific studies detailing the use of 1,4-Benzenedipropanamine as a building block for 2D COFs are not prominently featured in available research. The flexible propylene (B89431) chains of this compound would introduce a significant degree of conformational freedom, which could present challenges in achieving the high crystallinity that is characteristic of COFs. This structural feature may make it a less common choice compared to more rigid aromatic diamines typically used for constructing stable, porous frameworks.

Influence of Diamine Structure on Polymerization Kinetics and Macromolecular Architecture

The structure of a diamine monomer is a critical factor that influences both the rate of polymerization and the final architecture of the resulting polymer. Key structural aspects of the diamine, such as the nature of the aromatic core, the length and flexibility of aliphatic spacers, and the basicity of the amine groups, play a direct role.

For this compound, the presence of the propyl spacers between the benzene (B151609) ring and the amine functional groups would impart greater flexibility to the polymer backbone compared to its rigid counterpart, p-phenylenediamine (B122844). This flexibility can affect polymerization kinetics in several ways:

Reactivity: The aliphatic nature of the propanamine group means the amine's reactivity is not directly influenced by the aromatic ring's electronics, making it behave more like a typical aliphatic amine.

Solubility: The flexible chains may enhance the solubility of the growing polymer chains in the reaction medium, which can influence the reaction rate and the achievable molecular weight.

Macromolecular Architecture: The introduction of these flexible spacers would lead to polymers with lower glass transition temperatures and crystallinity compared to those made from rigid, linear diamines. This would result in more amorphous and flexible materials.

While these influences can be predicted from general principles of polymer chemistry, specific kinetic data, such as reaction rate constants or activation energies for polymerization reactions involving this compound, are not documented in the available literature.

Structure-Property Relationships in this compound-Based Polymers

The relationship between the chemical structure of a polymer and its macroscopic properties is a fundamental concept in materials science. For polymers synthesized using this compound, the following structure-property relationships can be inferred based on its molecular architecture.

The combination of a rigid phenylene core and flexible propylamine side chains would be expected to result in semi-crystalline or amorphous polymers. The ultimate properties would be a balance between the hardness and thermal stability conferred by the aromatic ring and the flexibility and lower melting point introduced by the aliphatic chains.

A hypothetical comparison of properties for polyamides synthesized from different diamines with a common diacid (e.g., Adipic Acid) is presented below to illustrate the expected influence of the diamine structure.

| Property | Polymer with p-Phenylenediamine | Polymer with Hexamethylenediamine | Polymer with this compound (Hypothetical) |

| Backbone Rigidity | High | Low | Moderate |

| Melting Point (Tm) | High | Moderate | Moderate-Low |

| Glass Transition (Tg) | High | Low | Low |

| Crystallinity | High | High | Low to Moderate |

| Tensile Strength | High | Moderate | Moderate |

| Flexibility | Low | High | Moderate |

This table illustrates the expected trade-offs in material properties. However, without specific experimental data from polymers synthesized with this compound, these remain well-established theoretical predictions rather than documented findings. The lack of published research prevents a detailed and data-driven analysis of the precise structure-property relationships for this specific class of polymers.

Vi. Coordination Chemistry of 1,4 Benzenedipropanamine

1,4-Benzenedipropanamine as a Polydentate Ligand in Metal Complexes

This compound functions as a polydentate ligand, meaning it can bind to a central metal ion through more than one donor atom. youtube.com The two nitrogen atoms of the primary amine groups act as Lewis bases, donating their lone pair of electrons to a metal cation, which acts as a Lewis acid. This interaction leads to the formation of a coordination complex.

Chelation Behavior with Transition Metal Ions

The presence of two amine groups allows this compound to act as a chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. youtube.comnih.gov This results in the formation of a stable ring structure, known as a chelate ring. The stability of the resulting complex is often enhanced compared to complexes with monodentate ligands, a phenomenon known as the chelate effect. youtube.com

The flexible propanamine side chains enable the ligand to adopt various conformations to accommodate the geometric preferences of different transition metal ions. This flexibility allows for the formation of stable chelate rings with metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The chelation process is crucial in various applications, including the formation of stable catalysts and the removal of toxic metal ions from solutions. nih.govmdpi.com

Factors Influencing Coordination Number and Geometry of Metal Centers

The coordination number, which is the number of donor atoms attached to the central metal ion, and the resulting geometry of the metal center are influenced by several factors: libretexts.orguomustansiriyah.edu.iq

Size of the Metal Ion: Larger metal ions can accommodate a higher number of ligands, leading to higher coordination numbers.

Charge of the Metal Ion: A higher charge on the metal ion leads to stronger attraction for the electron-donating amine groups of the ligand.

Electronic Configuration of the Metal Ion: The d-electron configuration of transition metals plays a significant role in determining the preferred coordination geometry (e.g., octahedral, tetrahedral, or square planar). libretexts.orglibretexts.org

Table 1: Common Coordination Geometries and Corresponding Coordination Numbers

| Coordination Number | Geometry |

| 2 | Linear |

| 4 | Tetrahedral, Square Planar |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

| 6 | Octahedral |

This table is based on established principles of coordination chemistry. libretexts.orglibretexts.org

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a valuable building block for the construction of extended crystalline structures such as metal-organic frameworks (MOFs) and coordination polymers. rsc.orggoogle.com These materials are formed by the self-assembly of metal ions or clusters with organic ligands. google.com

Design Principles for Extended Coordination Architectures

The design of MOFs and coordination polymers relies on the principles of crystal engineering, where the geometry and connectivity of the metal centers and the organic linkers dictate the final structure. The rigid benzene (B151609) core of this compound provides structural integrity, while the flexible propanamine arms allow for adjustments in the coordination geometry.

Key design principles include:

Choice of Metal Ion: The coordination preference of the metal ion determines the geometry of the secondary building units (SBUs). rsc.org

Ligand Functionality: The number and orientation of the coordinating amine groups on the ligand influence the dimensionality and topology of the resulting framework.

Solvent and Temperature: Reaction conditions can play a crucial role in directing the self-assembly process and determining the final crystalline phase.

Role of this compound in Templated Self-Assembly

In some cases, the self-assembly process can be guided by the presence of a template molecule. nih.gov The pores or channels within a developing framework can be shaped around a specific guest molecule, which is then removed to create a tailored cavity. While specific examples involving this compound as a templating agent are not extensively documented, its structural features make it a potential candidate for directing the formation of specific network topologies. The size and shape of the ligand can influence the packing of the coordination polymers, leading to the formation of specific porous architectures.

Spectroscopic Characterization of this compound Coordination Complexes

Several spectroscopic techniques are employed to characterize the formation and structure of coordination complexes involving this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the amine groups to the metal center. Upon coordination, the N-H stretching and bending vibrations in the IR spectrum of the ligand will shift, typically to lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its coordination environment. mdpi.com Changes in the chemical shifts of the protons and carbons near the amine groups upon complexation can confirm the binding of the ligand to the metal.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying complexes of transition metals. The d-d electronic transitions within the metal ion are sensitive to the coordination environment, and the position and intensity of the absorption bands can provide information about the geometry and electronic structure of the complex. uomustansiriyah.edu.iq

Table 2: Spectroscopic Techniques for Characterizing Coordination Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination, changes in vibrational modes of functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information of the ligand in solution, confirmation of metal-ligand binding. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic structure of the metal center, coordination geometry. |

| X-ray Crystallography | Precise three-dimensional structure, bond lengths, and bond angles. |

This table summarizes the common applications of these spectroscopic methods in coordination chemistry.

Electronic Spectra for Ligand Field Analysis and Charge Transfer Transitions

Electronic absorption spectroscopy (UV-Visible) is a fundamental technique used to probe the electronic structure of metal complexes. The spectra provide information on d-d electronic transitions and charge transfer bands.

Ligand Field (d-d) Transitions: For complexes with transition metals having partially filled d-orbitals, the absorption of light can promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy of these transitions corresponds to the ligand field splitting parameter (Δ). For a ligand like this compound, which contains primary amine donors, the ligand field strength would be moderate, similar to ammonia (B1221849) or other simple alkylamines. By analyzing the position of these d-d bands, one could place this compound in the spectrochemical series and determine the ligand field splitting energy (e.g., Δo for an octahedral complex). These transitions are typically weak due to being Laporte forbidden.

Charge Transfer (CT) Transitions: These are electronic transitions between molecular orbitals that are primarily centered on the metal and those centered on the ligand. They are typically much more intense than d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a metal-based orbital. For an amine ligand like this compound, LMCT bands would likely occur in the ultraviolet region, as the amine lone pairs are at a relatively low energy.

Metal-to-Ligand Charge Transfer (MLCT): This involves the transfer of an electron from a metal d-orbital to an empty ligand orbital. Since the this compound ligand lacks low-energy π* orbitals, MLCT transitions are not expected to be a prominent feature of its complexes unless the metal is in a very low oxidation state.

If experimental data were available, a hypothetical data table for a series of first-row transition metal complexes might look like the following, illustrating the type of information that would be gathered.

Note: The following table is a hypothetical illustration and does not represent real experimental data. Hypothetical Electronic Spectral Data for [M(this compound)Cl₂] Complexes

| Metal Ion (M) | d-d Transition Bands (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) | Charge Transfer Bands (nm) |

|---|---|---|---|

| Cr(III) | ~450, ~650 | ~50-100 | < 300 |

| Co(II) | ~550, ~1200 | ~10-30 | < 300 |

| Ni(II) | ~400, ~650, ~1100 | ~5-20 | < 300 |

| Cu(II) | ~600 (broad) | ~50-150 | < 350 |

Solid-State NMR and Mass Spectrometry for Complex Composition and Structure

These techniques are crucial for confirming the composition of newly synthesized complexes and elucidating their structural features, particularly when single crystals for X-ray diffraction are not obtainable.

Solid-State NMR (SSNMR): SSNMR is a powerful tool for characterizing the structure of solid materials, including coordination polymers which are often insoluble. For a diamagnetic complex of this compound (e.g., with Zn(II) or Cd(II)), ¹³C and ¹⁵N SSNMR spectra would provide key information.

The number of distinct signals in the spectrum corresponds to the number of crystallographically inequivalent nuclei in the asymmetric unit.

Chemical shift changes upon coordination would confirm the binding of the amine groups to the metal center. For instance, the carbon atoms adjacent to the nitrogen (the α-carbons) would be expected to show a significant shift.

For paramagnetic complexes, NMR signals are often significantly shifted and broadened due to hyperfine interactions with the unpaired electrons of the metal ion, providing a different set of structural information.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the mass-to-charge ratio of intact complex ions in the gas phase. This allows for the direct confirmation of the complex's composition. The observed isotopic pattern can be compared to the theoretical pattern for a proposed formula, which is especially useful for metal complexes due to the distinct isotopic distributions of many metals. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further insights into the connectivity and stability of the metal-ligand bonds.

Note: The following table is a hypothetical illustration and does not represent real experimental data. Hypothetical Characterization Data for a Zinc Complex

| Technique | Expected Observation for [Zn(C₁₂H₂₀N₂)Cl₂] | Information Gained |

|---|---|---|

| ESI-MS | Isotope pattern matching [Zn(C₁₂H₂₀N₂)Cl]⁺ at m/z = 329.04 | Confirms 1:1 metal-to-ligand stoichiometry and loss of one chloride ion. |

| ¹³C SSNMR | Shifts in signals for C atoms α and β to the amine group compared to free ligand. | Confirms coordination of the amine groups to the zinc center in the solid state. |

Investigation of Metal-Ligand Bonding in this compound Complexes

The interaction between a metal ion and the amine groups of this compound would primarily be a Lewis acid-base interaction, forming a coordinate covalent bond. The nature of this bond can be described by theories like Ligand Field Theory and Molecular Orbital Theory.

Experimental evidence for the degree of covalent character in the metal-ligand bond can be inferred from several sources:

Nephelauxetic Effect: Analysis of d-d transitions in electronic spectra can reveal a reduction in the Racah inter-electron repulsion parameter (B) in the complex compared to the free metal ion. This "cloud-expanding" effect indicates delocalization of the metal's d-electrons onto the ligand, suggesting some covalent character in the M-N bond.

Spectroscopic Techniques: Advanced spectroscopic methods such as Electron Paramagnetic Resonance (EPR) for paramagnetic complexes can provide detailed information about the distribution of electron spin density, which directly probes the covalency of the metal-ligand bond.

Vii. Emerging Research Frontiers and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science, offering powerful tools for accelerating the design and discovery of new compounds and polymers. nih.govyoutube.com In the context of 1,4-Benzenedipropanamine, a key monomer in the synthesis of high-performance polyamides, AI and ML models can predict the properties of resulting polymers with remarkable accuracy. By learning from vast datasets of known polymer structures and their characteristics, these models can forecast properties such as thermal stability, mechanical strength, and solubility for novel polyamides incorporating this compound.

This predictive capability allows for the in silico design of materials tailored for specific applications, significantly reducing the time and cost associated with traditional trial-and-error laboratory synthesis. nih.gov For instance, generative AI models can propose novel polymer structures based on this compound that are optimized for desired performance metrics. youtube.com Furthermore, ML algorithms can be employed to optimize the synthesis conditions for these polymers, predicting the ideal temperature, pressure, and catalyst concentrations to achieve a target molecular weight and polydispersity. nih.gov

The application of AI extends to understanding complex structure-property relationships. By analyzing the subtle interplay between the molecular structure of this compound-based polymers and their macroscopic properties, ML can uncover fundamental insights that guide the rational design of next-generation materials. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Polymer Property Prediction | Utilizes models trained on existing data to forecast the physical and chemical properties of novel polyamides derived from this compound. | Accelerates material discovery by prioritizing promising candidates for synthesis. |

| Generative Material Design | Employs generative models to create new polymer structures with optimized, application-specific properties. | Enables the inverse design of materials, starting from desired characteristics to identify the ideal molecular structure. |

| Synthesis Optimization | Applies machine learning algorithms to identify the optimal reaction conditions for the polymerization of this compound. | Improves yield, reduces byproducts, and enhances control over polymer characteristics like molecular weight. |

| Structure-Property Mapping | Leverages AI to elucidate complex relationships between the molecular architecture and the macroscopic performance of materials. | Deepens fundamental understanding, guiding the rational design of future advanced materials. |

High-Throughput Screening Methodologies for Material Discovery Utilizing this compound

High-throughput screening (HTS) offers a paradigm shift in materials discovery, enabling the rapid synthesis and evaluation of vast libraries of compounds. nih.govchemspeed.com When applied to this compound, HTS platforms can be used to create and screen extensive libraries of polyamides. By reacting this compound with a diverse array of diacid chlorides or other co-monomers in parallel, researchers can generate hundreds or even thousands of unique polymer samples in a short period. chemspeed.com

These polymer libraries can then be rapidly characterized for key properties using automated techniques. For example, thermal properties can be assessed using high-throughput thermogravimetric analysis (TGA), while mechanical properties might be screened using nanoindentation. This parallel approach dramatically accelerates the identification of "hit" compounds—polymers that exhibit exceptional performance for a given application. nih.gov

The combination of high-throughput synthesis and screening provides a powerful engine for discovering novel materials with tailored properties, such as enhanced flame retardancy, superior mechanical toughness, or specific membrane transport characteristics. rsc.org This methodology is particularly valuable for exploring the vast chemical space accessible through the copolymerization of this compound.

Table 2: High-Throughput Screening Workflow for Polyamides from this compound

| Step | Technique | Description | Throughput |

|---|---|---|---|

| 1. Library Synthesis | Automated liquid handling and parallel reactors | This compound is reacted with a library of different diacid chlorides in a multi-well plate format. | 96- to 384-well plates |

| 2. Primary Screening | Rapid characterization methods (e.g., Fourier-transform infrared spectroscopy, differential scanning calorimetry) | Rapidly assesses basic properties like chemical structure and thermal transitions to identify promising candidates. | High |

| 3. Secondary Screening | More detailed analysis (e.g., thermogravimetric analysis, nanoindentation) | Selected "hits" from the primary screen undergo more rigorous testing of specific performance metrics. | Medium |

| 4. Data Analysis | Informatics and machine learning | Large datasets from the screening process are analyzed to identify structure-property relationships and guide the next round of synthesis. | High |

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly being applied to the synthesis and polymerization of monomers like this compound to minimize environmental impact. rsc.orgresearchgate.netchemmethod.com A key focus is the development of more sustainable synthetic routes to the monomer itself, potentially utilizing bio-based feedstocks and avoiding hazardous reagents.

In the realm of polymerization, enzymatic catalysis presents a promising green alternative to traditional methods. techscience.cn Enzymes, such as lipases, can catalyze polycondensation reactions under milder conditions, often in greener solvents, reducing energy consumption and the formation of toxic byproducts. techscience.cnnih.gov The enzymatic synthesis of polyamides from this compound could lead to materials with high purity and well-defined structures.

Another green chemistry approach involves the use of alternative, less hazardous solvents or even solvent-free reaction conditions. Microwave-assisted synthesis is also being explored as a way to dramatically reduce reaction times and energy input for polymerization reactions. rjptonline.org These methods not only reduce the environmental footprint but can also lead to improved reaction efficiency and product yields. mdpi.com

Table 3: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application in Synthesis/Polymerization |

|---|---|

| Use of Renewable Feedstocks | Developing synthetic pathways to this compound or its co-monomers from biomass sources. |

| Benign Solvents | Replacing traditional polar aprotic solvents with water, supercritical CO2, or bio-derived solvents for polymerization. |

| Catalysis | Employing biocatalysts (e.g., enzymes) or recyclable heterogeneous catalysts instead of stoichiometric reagents. techscience.cn |

| Energy Efficiency | Utilizing microwave irradiation or ultrasonic energy to accelerate reactions and reduce the need for high temperatures. rjptonline.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. rsc.org |

Advanced In Situ Characterization Techniques for Reaction Monitoring

Understanding and controlling polymerization reactions are critical for producing materials with consistent and predictable properties. Advanced in situ characterization techniques allow for the real-time monitoring of reactions involving this compound, providing invaluable insights into reaction kinetics and mechanisms. magritek.com

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy can track the concentration of monomers and the formation of amide bonds as the polymerization proceeds. magritek.com This real-time data enables precise control over the reaction, allowing for adjustments to be made to maintain optimal conditions and achieve the desired polymer molecular weight and structure.

For example, by monitoring the disappearance of the amine protons of this compound and the appearance of the amide proton signal in an in situ NMR spectrum, researchers can determine the rate of polymerization and the point of reaction completion with high accuracy. magritek.com This level of process analytical technology is crucial for scaling up the production of high-performance polyamides and ensuring batch-to-batch consistency.

Table 4: Comparison of In Situ Characterization Techniques for Monitoring Polymerization

| Technique | Information Obtained | Advantages |

|---|---|---|

| NMR Spectroscopy | Quantitative concentration of reactants and products, polymer microstructure. magritek.com | Highly quantitative, provides detailed structural information. |

| FT-IR Spectroscopy | Disappearance of functional groups (e.g., N-H stretch) and appearance of new ones (e.g., C=O stretch of amide). | Fast, versatile, can be used with fiber-optic probes for remote monitoring. |

| Raman Spectroscopy | Similar to FT-IR, provides information on functional group changes. | Less interference from water, suitable for aqueous polymerizations. |

| Viscometry | Changes in solution viscosity, which correlates with increasing polymer molecular weight. | Provides direct information about a key macroscopic property of the polymer solution. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.